molecular formula C21H16ClNO4 B6524798 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929450-72-6

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No.: B6524798
CAS No.: 929450-72-6
M. Wt: 381.8 g/mol
InChI Key: RBIYNFMWKHVJBY-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins. Subsequent chlorination and methylation steps are employed to introduce the 6-chloro and 7-methyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and derivatization.

Biology: Biologically, N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Medically, this compound has shown potential in anti-inflammatory and antioxidant applications. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for therapeutic use in conditions such as arthritis and cardiovascular diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties allow for the creation of innovative products with enhanced performance and stability.

Comparison with Similar Compounds

  • Warfarin: A well-known anticoagulant coumarin derivative.

  • Dicoumarol: Another anticoagulant with similar structural features.

  • Coumarin: The parent compound with various biological activities.

Uniqueness: N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide stands out due to its specific substitution pattern, which enhances its biological activity compared to other coumarin derivatives. Its unique structure allows for targeted interactions with biological molecules, leading to improved efficacy and reduced side effects.

Properties

IUPAC Name

N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c1-3-18(24)23-20-12-6-4-5-7-16(12)27-21(20)14-10-19(25)26-17-8-11(2)15(22)9-13(14)17/h4-10H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIYNFMWKHVJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C(=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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